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  • Product: 3-fluoro-N-methoxy-N,4-dimethylbenzamide
  • CAS: 774239-44-0

Core Science & Biosynthesis

Foundational

3-fluoro-N-methoxy-N,4-dimethylbenzamide structural analogs

Topic: Strategic Deployment of 3-Fluoro-N-methoxy-N,4-dimethylbenzamide and Analogs in Lead Optimization Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Deployment of 3-Fluoro-N-methoxy-N,4-dimethylbenzamide and Analogs in Lead Optimization Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

PART 1: INTRODUCTION & RATIONALE

The Pivot Point in Fluorinated Drug Design

In modern medicinal chemistry, 3-fluoro-N-methoxy-N,4-dimethylbenzamide represents more than a simple reagent; it is a "privileged intermediate." This scaffold combines the chemoselective utility of the Weinreb amide with the pharmacokinetically favorable 3-fluoro-4-methylphenyl motif.

For researchers targeting kinases, GPCRs, or CNS-active small molecules, this building block offers a reliable gateway to complex aromatic ketones without the risk of over-addition associated with esters or acid chlorides.

The "Fluorine-Methyl" Synergism

The specific substitution pattern (3-F, 4-Me) is not arbitrary. It addresses two critical failure points in early drug discovery:

  • Metabolic Shunting: The C3-fluorine atom blocks a common site of CYP450-mediated oxidation on the aromatic ring.

  • Lipophilic Tuning: The 4-methyl group fills hydrophobic pockets (e.g., the ATP-binding site of kinases) while the fluorine atom modulates the pKa of the system and lowers the electron density of the ring, often improving metabolic stability of the methyl group itself.

PART 2: STRUCTURAL ANALOGS & SAR LOGIC

When optimizing a lead series, the ability to rapidly diversify the core scaffold is essential. Below is a comparative analysis of structural analogs derived from the parent 3-fluoro-N-methoxy-N,4-dimethylbenzamide.

Table 1: Structural Analog Comparison and Utility
Analog ClassStructural ModificationPhysicochemical ImpactPrimary Application
Parent 3-F, 4-Me Balanced lipophilicity/stabilityGeneral scaffold for kinase inhibitors.
Des-fluoro 4-Me (No F)Higher electron density; prone to oxidationControl compound to test "Fluorine Effect."
Regioisomer 2-F, 4-MeSteric twist of amide bondInducing atropisomerism or conformational lock.
Bioisostere 3-Cl, 4-MeIncreased lipophilicity (LogP), larger steric bulkFilling larger hydrophobic pockets.
Polar Core Pyridine core (vs. Benzene)Reduced LogP, increased solubilityImproving oral bioavailability (lowering CNS penetration).
Visualization: SAR Decision Tree

The following diagram illustrates the logic flow when selecting between the parent molecule and its analogs during Lead Optimization.

SAR_Logic Parent Parent Scaffold (3-F, 4-Me-Benzamide) MetabIssue Problem: Rapid Metabolism? Parent->MetabIssue SolubilityIssue Problem: Poor Solubility? Parent->SolubilityIssue PotencyIssue Problem: Low Potency? Parent->PotencyIssue KeepParent Retain 3-F (Blocks oxidation) MetabIssue->KeepParent If metabolic hotspot is C3 SwitchPyridine Switch to Pyridine Core (Lowers LogP) SolubilityIssue->SwitchPyridine Increase polarity ModifySub Modify 4-Position (e.g., 4-CF3 or 4-Cl) PotencyIssue->ModifySub Explore hydrophobic depth

Figure 1: Decision tree for structural modification of the 3-fluoro-4-methylbenzamide scaffold based on ADME/Tox feedback.

PART 3: SYNTHETIC METHODOLOGY

To utilize this building block effectively, high-fidelity synthesis is required. The following protocols prioritize purity and scalability.

Protocol A: Synthesis of the Weinreb Amide

Objective: Conversion of 3-fluoro-4-methylbenzoic acid to 3-fluoro-N-methoxy-N,4-dimethylbenzamide.

Reagents:

  • 3-Fluoro-4-methylbenzoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv) or HATU (1.2 equiv for difficult substrates)

  • N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DCM (0.1 M concentration) at 0°C under nitrogen. Add NMM, followed by EDC·HCl and HOBt. Stir for 30 minutes to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for disappearance of acid.

  • Workup (Self-Validating):

    • Dilute with DCM.

    • Wash sequentially with 1N HCl (removes unreacted amine/EDC), Sat. NaHCO3 (removes unreacted acid), and Brine.

    • Note: The distinct lack of "over-reaction" byproducts simplifies this workup compared to acid chloride routes.

  • Purification: Flash column chromatography (typically 20-40% EtOAc in Hexanes).

Protocol B: Functionalization (The Grignard Addition)

Objective: Converting the amide to a ketone (e.g., 3-fluoro-4-methylphenyl ketone).

Mechanism: This reaction relies on the formation of a stable 5-membered chelated intermediate that prevents the ketone from forming until the acidic quench, thereby stopping the nucleophile from attacking a second time (which would form a tertiary alcohol).

Reaction_Mechanism Reactants Weinreb Amide + RMgX (Grignard) Intermediate Stable Tetrahedral Chelate (Mg-O-N) Reactants->Intermediate Nucleophilic Attack Quench Acidic Quench (HCl / H3O+) Intermediate->Quench Stable at RT Product Target Ketone + MeNH(OMe) Quench->Product Hydrolysis

Figure 2: Mechanistic pathway of Weinreb ketone synthesis, highlighting the critical chelation stabilization step.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-fluoro-N-methoxy-N,4-dimethylbenzamide in anhydrous THF or Et2O. Cool to 0°C (or -78°C for reactive organolithiums).

  • Addition: Add the Grignard reagent (R-MgBr, 1.2–1.5 equiv) dropwise.

    • Expert Insight: Unlike esters, precise stoichiometry is less critical here because the intermediate does not react further. However, 1.2 equiv ensures full conversion.

  • Incubation: Stir at 0°C for 1 hour, then warm to RT if necessary.

  • Quench (Critical Step): Pour the reaction mixture into cold 1N HCl or saturated NH4Cl.

    • Why: The acid disrupts the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone.

  • Isolation: Extract with EtOAc, dry over MgSO4, and concentrate.

PART 4: DATA SPECIFICATIONS & QUALITY CONTROL

When sourcing or synthesizing this analog, the following specifications ensure the material is "Drug Discovery Grade."

Table 2: Quality Control Parameters
ParameterSpecificationMethod of Verification
Purity >98%HPLC (254 nm)
Identity Confirmed1H NMR, 19F NMR, MS
Residual Solvent <0.5% wt/wt1H NMR / GC
Water Content <0.1%Karl Fischer (Critical for Grignard reactions)
Free Acid <0.5%Titration or LCMS

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • N-OMe: Singlet, ~3.5 ppm (Characteristic integration of 3H).

  • N-Me: Singlet, ~3.3 ppm (Characteristic integration of 3H).

  • Aromatic: Multiplets 7.0–7.5 ppm (Pattern distinct for 1,2,4-substitution).

  • Ar-Me: Doublet (due to F-coupling) or Singlet, ~2.3 ppm.

PART 5: REFERENCES

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Balasubramaniam, S.; Aidhen, I. S. (2008). "The Growing Synthetic Utility of the Weinreb Amide". Synthesis, 2008(23), 3707-3738.[2] Link

Sources

Exploratory

Discovery and history of 3-fluoro-N-methoxy-N,4-dimethylbenzamide

An In-Depth Technical Guide to the Prospective Synthesis and Utility of 3-fluoro-N-methoxy-N,4-dimethylbenzamide For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Utility of 3-fluoro-N-methoxy-N,4-dimethylbenzamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, prospective analysis of 3-fluoro-N-methoxy-N,4-dimethylbenzamide, a novel chemical entity with potential applications in medicinal chemistry and synthetic organic chemistry. Due to the absence of this compound in current scientific literature and commercial catalogs, this document outlines a robust, proposed synthetic pathway, predicts its physicochemical properties, and discusses its potential utility based on the well-established roles of analogous fluorinated benzamides and Weinreb amides. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Introduction: The Rationale for 3-fluoro-N-methoxy-N,4-dimethylbenzamide

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Benzamides, a common scaffold in pharmaceuticals and agrochemicals, are frequently fluorinated to enhance their biological activity.[3][4][5][6]

The N-methoxy-N-methylamide functionality, known as a Weinreb amide, is a particularly valuable synthetic intermediate.[7][8][9] Weinreb amides are stable to many nucleophilic reagents that would otherwise react with more sensitive carbonyl groups, yet they can be cleanly converted to ketones or aldehydes upon reaction with organometallic reagents.[7][8] This combination of stability and reactivity makes them powerful tools in multi-step organic synthesis.

This guide focuses on the specific, and currently undocumented, molecule: 3-fluoro-N-methoxy-N,4-dimethylbenzamide. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzamide ring presents an interesting substitution pattern with the potential for novel biological activity and utility as a synthetic building block. This document provides a detailed, predictive exploration of this promising compound.

Proposed Synthesis of 3-fluoro-N-methoxy-N,4-dimethylbenzamide

The proposed synthesis is a three-step process starting from commercially available materials. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-fluoro-4-methylbenzoic acid cluster_1 Step 2: Formation of the Acyl Chloride cluster_2 Step 3: Weinreb Amidation 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene Mg_CO2 1. Mg, THF 2. CO2 3. H3O+ 2-fluoro-4-bromotoluene->Mg_CO2 3-fluoro-4-methylbenzoic_acid 3-fluoro-4-methylbenzoic acid Mg_CO2->3-fluoro-4-methylbenzoic_acid benzoic_acid_step2 3-fluoro-4-methylbenzoic acid SOCl2 Thionyl Chloride (SOCl2) benzoic_acid_step2->SOCl2 acyl_chloride 3-fluoro-4-methylbenzoyl chloride SOCl2->acyl_chloride acyl_chloride_step3 3-fluoro-4-methylbenzoyl chloride hydroxylamine N,O-dimethylhydroxylamine hydrochloride, Pyridine acyl_chloride_step3->hydroxylamine final_product 3-fluoro-N-methoxy-N,4-dimethylbenzamide hydroxylamine->final_product

Caption: Proposed synthetic workflow for 3-fluoro-N-methoxy-N,4-dimethylbenzamide.

Step 1: Synthesis of 3-fluoro-4-methylbenzoic acid

The starting material, 3-fluoro-4-methylbenzoic acid, can be synthesized from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation.[10]

Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2-fluoro-4-bromotoluene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 2-fluoro-4-bromotoluene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Formation of 3-fluoro-4-methylbenzoyl chloride

The carboxylic acid is activated by conversion to the corresponding acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[11][12][13]

Experimental Protocol:

  • In a fume hood, combine 3-fluoro-4-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-fluoro-4-methylbenzoyl chloride can be used in the next step without further purification.

Step 3: Weinreb Amidation

The final step is the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.[8][14]

Experimental Protocol:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the cooled solution.

  • Add a solution of the crude 3-fluoro-4-methylbenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 3-fluoro-N-methoxy-N,4-dimethylbenzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-fluoro-N-methoxy-N,4-dimethylbenzamide based on its structure.

PropertyPredicted Value
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Appearance Likely a white to off-white solid or a colorless oil
Solubility Expected to be soluble in common organic solvents (DCM, ethyl acetate, THF) and sparingly soluble in water
Boiling Point Estimated to be >250 °C at atmospheric pressure
Melting Point Dependent on crystalline form, likely in the range of 50-100 °C

Potential Applications and Scientific Rationale

In Drug Discovery

Fluorinated benzamides are a well-represented class of compounds in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anti-cancer agents.[4][5] The specific substitution pattern of 3-fluoro-N-methoxy-N,4-dimethylbenzamide may offer several advantages:

  • Metabolic Stability: The fluorine atom at the 3-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the molecule.[1]

  • Binding Affinity: The electronic properties of the fluorine atom can modulate the acidity of the amide proton and influence hydrogen bonding interactions with biological targets.

  • Novel Structure-Activity Relationships (SAR): This unique substitution pattern provides a novel scaffold for exploring SAR in various therapeutic targets.

As a Synthetic Intermediate

As a Weinreb amide, 3-fluoro-N-methoxy-N,4-dimethylbenzamide is a valuable precursor for the synthesis of more complex molecules.[7] It can be used to synthesize a variety of 3-fluoro-4-methylphenyl ketones via reaction with Grignard or organolithium reagents.[8] These ketones can then serve as building blocks for a wide range of heterocyclic and other complex organic structures.

Conclusion

While 3-fluoro-N-methoxy-N,4-dimethylbenzamide is not currently a known compound, this in-depth technical guide provides a clear and scientifically grounded roadmap for its synthesis and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted properties and potential applications are inferred from the extensive body of literature on analogous fluorinated benzamides and Weinreb amides. It is our hope that this guide will inspire and facilitate further research into this and other novel chemical entities.

References

  • Collegedunia. (2025, June 7). Benzoic acid to benzoyl chloride conversion is achieved by. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

  • Pearson. (2024, July 14). Show how you would use an acid chloride as an intermediate to syn.... Retrieved from [Link]

  • Google Patents. (n.d.). US4430181A - Process for the preparation of benzoyl chloride.
  • Taylor & Francis. (n.d.). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]

  • FULIR. (2024, July 19). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Fluoro-4-Methylbenzoic Acid 97%. Retrieved from [Link]

  • PubMed Central (PMC). (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019, December 30). Retrieved from [Link]

  • n-methoxy-n-methylamides. (n.d.). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical properties of fluorinated n-benzamide enaminones. Retrieved from [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • The Pharma Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 12). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone?. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050032135A - Novel process for the preparation of weinreb amide derivatives.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). A Weinreb Approach to the Synthesis of Trifluoromethylketones. Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). benzohydroxamic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-fluoro-N-methoxy-N,4-dimethylbenzamide in Amide Bond Synthesis

Introduction: The Enduring Importance of the Amide Bond and the Role of Specialized Coupling Reagents The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond and the Role of Specialized Coupling Reagents

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its prevalence in pharmaceuticals and biologically active molecules makes the efficient and controlled formation of this linkage a critical focus for researchers in drug development and medicinal chemistry.[1][2][3] The direct condensation of a carboxylic acid and an amine to form an amide is often a sluggish and high-temperature process, necessitating the use of coupling reagents to activate the carboxylic acid for a more facile reaction under milder conditions.[3]

This document provides a detailed guide to the use of 3-fluoro-N-methoxy-N,4-dimethylbenzamide, a specialized derivative that falls within the class of Weinreb amides (N-methoxy-N-methylamides). While a specific protocol for this exact substituted benzamide as a coupling reagent is not extensively documented, its structural features strongly suggest its utility in facilitating amide bond formation, likely through an activated intermediate. This guide will, therefore, present a generalized, robust protocol based on the well-established chemistry of related N-methoxy-N-methylamides and other modern coupling reagents.[4][5][6] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of such reagents for the synthesis of complex amides.

The N-methoxy-N-methylamide functionality is particularly valuable because it forms a stable chelated intermediate with many organometallic reagents, preventing the over-addition that can plague the synthesis of ketones from carboxylic acid derivatives.[4][5][6] While the primary focus here is on its application in standard amide-amide coupling, the underlying principles of its reactivity are rooted in this stability. The presence of the fluorine atom and the additional methyl group on the benzene ring of 3-fluoro-N-methoxy-N,4-dimethylbenzamide can be expected to modulate its reactivity and solubility, potentially offering advantages in specific synthetic contexts.

Core Principles and Mechanistic Rationale

The use of a compound like 3-fluoro-N-methoxy-N,4-dimethylbenzamide as a coupling reagent would likely proceed through the in-situ formation of a more reactive "activated" species from a carboxylic acid. This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide bond. The N-methoxy-N-methylbenzamide derivative itself would be consumed and transformed into a stable, easily separable byproduct.

The general workflow for such a coupling reaction can be visualized as follows:

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent 3-fluoro-N-methoxy- N,4-dimethylbenzamide Coupling_Reagent->Activated_Intermediate Activating_Agent Activating Agent (e.g., Oxalyl Chloride) Activating_Agent->Activated_Intermediate Target_Amide Target Amide (R-CONH-R') Activated_Intermediate->Target_Amide Nucleophilic Attack Byproduct Byproduct Activated_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Target_Amide Purification Purification (e.g., Chromatography) Target_Amide->Purification Isolated_Product Isolated Pure Amide Purification->Isolated_Product

Figure 1: Conceptual workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes a general method for the coupling of a generic carboxylic acid and amine using an activated benzamide reagent system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-fluoro-N-methoxy-N,4-dimethylbenzamideSynthesis Grade(e.g., Sigma-Aldrich)The coupling reagent.
Carboxylic AcidAnhydrousVariousSubstrate.
AmineAnhydrousVariousSubstrate.
Oxalyl Chloride or Thionyl ChlorideReagent GradeVariousFor activation. Use with extreme caution.
N,N-Diisopropylethylamine (DIPEA)AnhydrousVariousNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousVariousReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousVariousCan be used as a co-solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeN/AFor aqueous work-up.
Brine (Saturated aq. NaCl)Reagent GradeN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying organic layers.
Step-by-Step Procedure

Step 1: Activation of the Carboxylic Acid (Preparation of the Activated Intermediate)

  • To a dry, inert-atmosphere (Nitrogen or Argon) flask, add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the stirred solution. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. This step forms the reactive acyl chloride intermediate.

Step 2: Coupling with the Amine

  • In a separate dry, inert-atmosphere flask, dissolve the amine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from Step 1 to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Figure 2: Detailed experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive acyl chloride intermediate.- Insufficiently reactive amine.- Moisture in the reaction.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use freshly opened, high-purity solvents and reagents.- Increase reaction time or temperature (with caution).- Consider a different activation method or a more potent coupling reagent like HATU.[8]
Formation of Multiple Byproducts - Side reactions of the acyl chloride.- Racemization of chiral centers.- Maintain low temperatures during the addition of reagents.- Use a non-nucleophilic base like DIPEA instead of triethylamine.- For sensitive substrates, consider using coupling reagents known to suppress racemization, such as those incorporating HOBt or Oxyma.[9]
Difficulty in Purification - Byproducts with similar polarity to the desired product.- Optimize the washing steps during the aqueous work-up.- Employ a different stationary phase or solvent system for chromatography.- Consider recrystallization as an alternative purification method.[7]

Safety and Handling

All work involving benzamide derivatives and coupling reagents should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11][12]

  • Oxalyl Chloride/Thionyl Chloride: These reagents are highly corrosive and toxic. They react violently with water to release toxic gases (HCl, CO, CO₂ or SO₂). Handle with extreme caution in a fume hood.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

  • Bases (DIPEA): Corrosive and flammable. Causes severe skin burns and eye damage.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-fluoro-N-methoxy-N,4-dimethylbenzamide represents a potentially valuable tool in the synthetic chemist's arsenal for the construction of amide bonds. While this guide provides a robust, generalized protocol based on established chemical principles, optimization of reaction conditions (solvent, temperature, and reaction time) will likely be necessary for specific substrates. The principles of carboxylic acid activation followed by nucleophilic attack by an amine remain central to its successful application. Careful attention to anhydrous conditions and safety protocols is paramount for achieving high yields and ensuring laboratory safety.

References

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6).
  • Synthesis of Weinreb and their Derivatives (A Review). (n.d.). ProQuest.
  • Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate.
  • The Growing Synthetic Utility of the Weinreb Amide. (n.d.). Thieme Chemistry.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Organic Chemistry Portal.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. (n.d.). Oxford Lab Fine Chem LLP.
  • BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • SAFETY DATA SHEET - Benzamide. (2010). Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.
  • Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. (n.d.). Benchchem.
  • Z-L-Phg-Val-OMe Synthesis Procedure. (n.d.). Organic Syntheses.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

Sources

Application

Application Note: Strategic Incorporation of the 3-Fluoro-4-methylbenzoyl Motif in Peptide Synthesis via Weinreb Amide Chemistry

Abstract & Strategic Utility This guide details the application of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (CAS: 116332-54-8) as a precision building block in peptidomimetic synthesis. Unlike standard acyl chlorides or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the application of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (CAS: 116332-54-8) as a precision building block in peptidomimetic synthesis. Unlike standard acyl chlorides or activated esters used for simple amide coupling, this Weinreb amide serves a distinct strategic purpose: it is a stable precursor for generating electrophilic warheads (aldehydes and ketones) containing the metabolically privileged 3-fluoro-4-methylphenyl moiety.

Why This Molecule?

In drug discovery, the 3-fluoro-4-methylphenyl group is often employed as a bioisostere for hydrophobic residues (e.g., Phenylalanine, Tyrosine) to enhance:

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) on the aromatic ring.

  • Lipophilicity: Increases CNS penetration and membrane permeability compared to non-fluorinated analogs.

  • Binding Affinity: The electron-withdrawing fluorine modulates the

    
    -electron density, potentially strengthening 
    
    
    
    -stacking interactions within a receptor pocket.

Mechanism of Action: The Chelation Control

The utility of this reagent relies entirely on the Weinreb Chelation Model . Unlike esters or acid chlorides, which suffer from over-addition of nucleophiles (yielding tertiary alcohols), the N-methoxy-N-methyl functionality forms a stable 5-membered chelate with the metal cation (Li+ or Mg2+) of the incoming nucleophile.

DOT Diagram: Weinreb Chelation Mechanism

WeinrebMechanism SM 3-fluoro-N-methoxy- N,4-dimethylbenzamide Inter Stable Tetrahedral Intermediate (Chelated) SM->Inter Nucleophilic Attack (Low Temp) Nu Nucleophile (R-Li or R-MgBr) Nu->Inter Hydrolysis Acidic Hydrolysis (H3O+) Inter->Hydrolysis Quench Product Target Ketone (or Aldehyde) Hydrolysis->Product Collapse

Caption: The stable 5-membered cyclic intermediate prevents the collapse of the carbonyl, blocking a second nucleophilic attack.

Application Protocols

Protocol A: N-Terminal Capping via Reductive Amination (The "Linker" Strategy)

This protocol converts the Weinreb amide into an aldehyde, which is then coupled to the N-terminus of a peptide chain. This creates a secondary amine linkage, increasing proteolytic stability compared to a standard amide bond.

Reagents Required:

  • Substrate: 3-fluoro-N-methoxy-N,4-dimethylbenzamide

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H

  • Peptide: Resin-bound or free peptide with free N-terminus

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Aldehyde Generation:

    • Dissolve 1.0 equiv of 3-fluoro-N-methoxy-N,4-dimethylbenzamide in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C (Critical for preventing over-reduction).

    • Add 1.2 equiv of LiAlH4 (1.0 M in THF) dropwise over 15 minutes.

    • Stir at -78°C for 30 minutes. Monitor by TLC (the intermediate is stable, so TLC may show "consumed starting material" but the aldehyde forms only upon workup).

    • Quench: Add a solution of KHSO4 (saturated aq) dropwise at -78°C, then warm to room temperature.

    • Extract with diethyl ether, dry over MgSO4, and concentrate to yield 3-fluoro-4-methylbenzaldehyde .

  • Reductive Amination to Peptide:

    • Dissolve the peptide (free amine form) in MeOH/DCM (1:1) with 1% Acetic Acid.

    • Add 1.5 equiv of the freshly prepared aldehyde.

    • Stir for 1 hour to form the imine (Schiff base).

    • Add 2.0 equiv of NaBH3CN (Sodium cyanoborohydride).

    • Stir overnight at room temperature.

    • Purify via HPLC.

Outcome: A peptide with a 3-fluoro-4-methylbenzyl group on the N-terminus.

Protocol B: Synthesis of Fluorinated Ketone Warheads

This protocol is used to generate a ketone moiety.[1][2][3][4] In peptide chemistry, aryl ketones can act as reversible covalent inhibitors (e.g., for cysteine proteases) or as photo-affinity probes.

Reagents Required:

  • Substrate: 3-fluoro-N-methoxy-N,4-dimethylbenzamide

  • Nucleophile: Methyl Magnesium Bromide (MeMgBr) or a functionalized Grignard.

  • Solvent: Anhydrous THF or Ether.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Dissolve the Weinreb amide in THF and cool to 0°C .

  • Reaction: Add 1.5 equiv of MeMgBr dropwise. (Note: Unlike acid chlorides, Weinreb amides do not require -78°C for Grignard additions, but 0°C improves selectivity).

  • Incubation: Stir for 1–2 hours. The solution will likely turn slightly yellow.

  • Hydrolysis: Pour the mixture into ice-cold 1M HCl. Vigorous stirring is required to break the stable metal-chelate complex.

  • Isolation: Extract with EtOAc. The product is 3'-fluoro-4'-methylacetophenone .

Downstream Peptide Application: This ketone can be alpha-brominated (using Br2/HBr) to form an


-bromo ketone, which reacts specifically with Cysteine  residues in peptides to form a stable thioether linkage, effectively "stapling" the fluorinated cap to a specific side chain.

Data Summary & Troubleshooting

ParameterConditionRationale
Temperature (Reduction) -78°CMandatory for LiAlH4 to prevent reduction to the alcohol.
Temperature (Grignard) 0°C to RTThe chelate is stable; extreme cold is not strictly necessary but recommended.
Quenching Agent KHSO4 or 1M HClAcid is required to protonate the N-methoxy amine leaving group and break the chelate.
Fluorine Effect Electron WithdrawingThe 3-fluoro group makes the carbonyl carbon more electrophilic than non-fluorinated analogs. Reaction times may be shorter.
Troubleshooting the Fluorine Substituent
  • Issue: Lower yields during Grignard addition.

  • Cause: The electron-withdrawing fluorine can increase the acidity of the benzylic protons (on the 4-methyl group), leading to deprotonation rather than nucleophilic attack.

  • Solution: Use Cerium(III) Chloride (CeCl3) additives. Pre-mixing the Grignard with anhydrous CeCl3 (Knochel modification) suppresses basicity and enhances nucleophilicity, favoring addition to the carbonyl.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][4][5] Tetrahedron Letters, 22(39), 3815-3818.[1] [1][5]

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides. Arkivoc, 2016(iv), 339-351.[2]

Sources

Method

Experimental setup for reactions with 3-fluoro-N-methoxy-N,4-dimethylbenzamide

Executive Summary This technical guide details the experimental utility of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (referred to herein as Reagent FMB ). As a functionalized Weinreb amide, Reagent FMB serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental utility of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (referred to herein as Reagent FMB ). As a functionalized Weinreb amide, Reagent FMB serves as a critical electrophilic building block for the chemoselective synthesis of aryl ketones.

The presence of the 3-fluoro substituent introduces unique electronic properties—specifically, inductive electron withdrawal—that enhance the electrophilicity of the carbonyl center without compromising the stability of the characteristic five-membered chelate intermediate. This guide provides validated protocols for its synthesis from the parent benzoic acid and its subsequent conversion into ketones via organometallic addition, emphasizing the mechanistic causality required for high-yield reproducibility.[1]

Chemical Profile & Strategic Utility

Reagent FMB is a specialized "masked" acylating agent.[1] Unlike acid chlorides (which suffer from over-addition to form tertiary alcohols) or nitriles (which can require harsh hydrolysis), this Weinreb amide halts nucleophilic addition at the ketone oxidation state.[2]

PropertyDescription
IUPAC Name 3-Fluoro-N-methoxy-N,4-dimethylbenzamide
Core Function Chemoselective Ketone Synthesis (Weinreb Ketone Synthesis)
Key Substituents 3-Fluoro: Inductive activation; metabolic stability handle.4-Methyl: Steric anchor; lipophilic handle.N-Methoxy-N-methyl: Chelation scaffold.[1][3][4]
Stability High.[1][5] Resistant to hydrolysis at neutral pH; stable to flash chromatography.[1]
Mechanistic Advantage

The utility of Reagent FMB relies on the formation of a stable tetrahedral metal-chelate intermediate (TMI).[1] Upon addition of an organometallic reagent (R-M), the metal coordinates between the carbonyl oxygen and the methoxy oxygen.[2] This rigid five-membered ring prevents the collapse of the intermediate and the subsequent addition of a second equivalent of nucleophile.[1][2]

Experimental Protocols

Protocol A: Synthesis of Reagent FMB

Use this protocol if the amide is not purchased commercially.[1] It converts 3-fluoro-4-methylbenzoic acid to the Weinreb amide.[1]

Reaction Overview:



Materials:

  • Precursor: 3-Fluoro-4-methylbenzoic acid (1.0 equiv)[1]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-fluoro-4-methylbenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (30 mmol) via syringe. The solution may warm slightly.[1]

  • Coupling: Add EDC·HCl (12 mmol) and HOBt (12 mmol) in one portion.[1] Stir for 15 minutes at room temperature (RT) to generate the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (12 mmol).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1] The acid spot should disappear.[1]

  • Workup: Dilute with DCM (50 mL). Wash successively with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Protocol B: Chemoselective Ketone Synthesis (Grignard Addition)

This is the core application: converting Reagent FMB into a ketone (e.g., a benzophenone derivative).

Materials:

  • Substrate: Reagent FMB (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.5 to 2.0 equiv) [Note: Use 2.0 equiv if moisture is suspected, but 1.2 equiv is theoretically sufficient]

  • Solvent: Anhydrous THF (Ether is acceptable, but THF promotes better solubility of the chelate).

  • Quench: 1M HCl or Sat. NH₄Cl.[1][6]

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Dissolution: Dissolve Reagent FMB (1.0 g, ~5.4 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

    • Expert Insight: While Weinreb amides resist over-addition, lower temperatures prevent side reactions with the sensitive 3-fluoro or 4-methyl benzylic protons.[1]

  • Nucleophile Addition: Add PhMgBr (1.0 M in THF, 8.1 mL, 1.5 equiv) dropwise over 15 minutes.

    • Observation: The solution often turns yellow or slightly cloudy as the magnesium chelate forms.[1]

  • Equilibration: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 1–2 hours.

    • Self-Validation: Pull a small aliquot, quench with MeOH, and check TLC. If starting material remains, the chelate has not fully formed; add 0.5 equiv more Grignard.

  • Hydrolysis (The Critical Step): Cool the mixture back to 0°C. Slowly add 1M HCl (20 mL) with vigorous stirring.

    • Mechanism:[1][4][7][8][9][10] The acid protonates the methoxy oxygen, breaking the Mg-chelate and allowing the tetrahedral intermediate to collapse into the ketone.

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via column chromatography.[1]

Mechanistic Visualization & Workflow

The following diagrams illustrate the synthesis logic and the critical chelation mechanism that ensures chemoselectivity.

Figure 1: Experimental Workflow & Mechanism

WeinrebMechanism cluster_stability Key Stability Factor Start Reagent FMB (Weinreb Amide) Intermediate Tetrahedral Chelate (TMI) (Stable at RT) Start->Intermediate Nucleophilic Attack (THF, 0°C) Grignard R-MgBr (Nucleophile) Grignard->Intermediate Product Target Ketone (No Over-addition) Intermediate->Product Chelate Collapse (Hydrolysis) Hydrolysis Acid Quench (HCl / H2O) Hydrolysis->Product

Caption: The stability of the 5-membered Magnesium-Chelate prevents the formation of tertiary alcohols.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent killing Grignard.[1]Re-distill THF or use molecular sieves.[1] Titrate Grignard reagent before use.[1]
Starting Material Recovery Steric hindrance from 3-fluoro/4-methyl groups.[1]Increase reaction time at RT; do not heat above 40°C (risk of decomposition).
Over-addition (Alcohol formation) Quench was too slow or temperature too high during quench.[1]Ensure quench is performed at 0°C. Ensure the intermediate was actually the chelate (requires Mg or Li).
Impurity: Benzoic Acid Incomplete coupling during Protocol A.Ensure excess DIPEA was used to neutralize the HCl salt of the amine.

References

  • Nahm, S., & Weinreb, S. M. (1981).[2][7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993).[1] Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15–40.

  • Apollo Scientific. (2024).[1] Product Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide. (Analogous safety profile).

  • Organic Chemistry Portal. (2024).[1] Weinreb Ketone Synthesis: Mechanism and Protocols.

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Sources

Application

Application Notes and Protocols for the Quantification of 3-fluoro-N-methoxy-N,4-dimethylbenzamide

Introduction 3-fluoro-N-methoxy-N,4-dimethylbenzamide is a synthetic compound of interest in pharmaceutical and agrochemical research. Its accurate and precise quantification is paramount for pharmacokinetic studies, met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-fluoro-N-methoxy-N,4-dimethylbenzamide is a synthetic compound of interest in pharmaceutical and agrochemical research. Its accurate and precise quantification is paramount for pharmacokinetic studies, metabolic profiling, quality control, and ensuring product efficacy and safety. This document provides detailed analytical methods for the quantitative determination of 3-fluoro-N-methoxy-N,4-dimethylbenzamide in various matrices. The protocols are designed to be robust and reliable, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The methodologies presented herein leverage modern chromatographic techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is crucial for method development. While experimental data for 3-fluoro-N-methoxy-N,4-dimethylbenzamide is not extensively published, its structure allows for the prediction of key characteristics that inform the choice of analytical conditions.

PropertyPredicted Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₁₀H₁₂FNO₂The molecular weight (197.21 g/mol ) is suitable for both LC-MS and GC-MS analysis.
Polarity Moderately polarThe presence of the amide and methoxy groups suggests good solubility in organic solvents like methanol and acetonitrile, making it amenable to reversed-phase HPLC.[4][5]
UV Absorbance Expected UV chromophoreThe benzamide structure with the aromatic ring will exhibit UV absorbance, allowing for quantification by HPLC-UV.[6][7]
Volatility Moderately volatileThe compound may be amenable to GC-MS analysis, potentially after derivatization to improve volatility and thermal stability.[8][9]
Ionization Amenable to ESIThe presence of nitrogen and oxygen atoms makes the molecule suitable for electrospray ionization (ESI) in LC-MS/MS, likely in positive ion mode.[10][11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-fluoro-N-methoxy-N,4-dimethylbenzamide in bulk material and simple formulations where high sensitivity is not the primary requirement. It is a cost-effective and robust technique widely available in analytical laboratories.[6][7]

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV quantification.

Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For bulk drug substance, accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution. Dilute further with the mobile phase to fall within the calibration range.

    • For formulations, a suitable extraction procedure may be required to remove excipients.

  • Chromatographic Conditions:

ParameterConditionJustification
HPLC System Standard HPLC with UV detectorWidely available and suitable for this application.[12]
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)The non-polar stationary phase is ideal for retaining and separating moderately polar compounds like the target analyte.[6]
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidThe acetonitrile provides sufficient elution strength, while the formic acid helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the column.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection Wavelength ~254 nm (To be determined by UV scan)The aromatic ring of the benzamide will have strong absorbance in the UV region. An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of 3-fluoro-N-methoxy-N,4-dimethylbenzamide in the sample by interpolating its peak area on the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of 3-fluoro-N-methoxy-N,4-dimethylbenzamide in complex matrices such as plasma, urine, or environmental samples, owing to its high sensitivity and selectivity.[11][13][14]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Sample Aliquot add_is Add Internal Standard prep_start->add_is extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate UPLC/HPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize msms Tandem Mass Spectrometry (MRM) ionize->msms integrate Integrate Analyte & IS Peaks msms->integrate quantify Calculate Peak Area Ratio and Quantify integrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Protocol: LC-MS/MS
  • Preparation of Standard and QC Samples:

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Create a calibration curve by spiking appropriate amounts of the stock solution into a blank matrix (e.g., drug-free plasma) to achieve concentrations ranging from sub-ng/mL to hundreds of ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Example for Plasma):

    • To 100 µL of plasma sample, standard, or QC, add an internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal).

    • Protein Precipitation (PPT): A simple and rapid method. Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[4] The supernatant can be diluted and injected.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity. A mixed-mode cation exchange (MCX) SPE cartridge can be effective.[4][15]

      • Condition the SPE cartridge with methanol and then water.

      • Load the pre-treated sample.

      • Wash with an acidic solution to remove interferences.

      • Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[4]

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[4]

  • LC-MS/MS Conditions:

ParameterConditionJustification
LC System UPLC/HPLC systemUPLC systems offer faster analysis times and better resolution.[16]
Column C18 or PFP (Pentafluorophenyl) column (e.g., 50 x 2.1 mm, 1.8 µm)A PFP column can offer alternative selectivity for fluorinated compounds.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and improves peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic mobile phase for eluting the analyte.[4]
Gradient A linear gradient from 5% to 95% B over a few minutes.Gradient elution is necessary to elute the analyte with good peak shape and to clean the column between injections.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[13]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe molecule is expected to readily form a protonated molecule [M+H]⁺.[10]
MRM Transitions To be determined by infusion of a standard solution.A precursor ion (e.g., m/z 198.1 for [M+H]⁺) will be selected in the first quadrupole, fragmented, and specific product ions will be monitored in the third quadrupole. This provides high selectivity.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of 3-fluoro-N-methoxy-N,4-dimethylbenzamide, particularly for assessing volatile impurities or in matrices where LC-MS is not available. The compound's volatility may be sufficient for direct analysis, though derivatization could improve peak shape and thermal stability.[8][9]

Protocol: GC-MS
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

    • If derivatization is needed to improve volatility or thermal stability, silylation reagents (e.g., BSTFA) can be used.[8] However, the N-methoxy-N-methylamide group is generally stable.

  • GC-MS Conditions:

ParameterConditionJustification
GC System Standard GC with a mass spectrometer detectorA common setup in many analytical labs.[17]
Column A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)This type of column is robust and suitable for a wide range of semi-volatile compounds.[17][18]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas standard for GC-MS.[17]
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature ramp is used to achieve good separation from any impurities or matrix components.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns for identification.
MS Mode Scan mode for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.SIM mode significantly enhances sensitivity by monitoring only specific ions characteristic of the analyte.

Method Validation

All developed methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][19] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis, no interfering peaks at the retention time of the analyte in blank samples.[2]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value.% Recovery typically between 80-120% for complex matrices and 98-102% for bulk drug.[3]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2% for bulk drug, ≤ 15% for bioanalysis.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied.[2]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Isotopically Coded N-Methoxy Amide Reagents for GC-MS Profiling of Carbonyl Compounds via Mass Spectral Tag Generation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-n-(4-methoxyphenyl)benzamide (C14H12FNO2). Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Retrieved from [Link]

  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Waters. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-N-methoxy-N,4-dimethylbenzamide

Part 1: Executive Summary & Core Chemistry The Challenge Synthesizing 3-fluoro-N-methoxy-N,4-dimethylbenzamide is a critical step in generating scaffold-diverse ketones or aldehydes. While Weinreb amides are generally st...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Chemistry

The Challenge

Synthesizing 3-fluoro-N-methoxy-N,4-dimethylbenzamide is a critical step in generating scaffold-diverse ketones or aldehydes. While Weinreb amides are generally stable, this specific substrate presents a unique electronic profile. The 3-fluoro substituent (meta to the carbonyl) exerts an inductive electron-withdrawing effect ($ -I $), which theoretically activates the carbonyl carbon toward nucleophilic attack. However, users often report low yields (40–60%) due to three primary failure modes:

  • Stoichiometric Mismatch: Failure to neutralize the hydrochloride salt of the amine.

  • Reagent Hydrolysis: Moisture sensitivity when using the acid chloride route.

  • Workup Losses: Inefficient separation of the product from coupling byproducts (ureas or phosphonates).

Strategic Recommendation

For small-to-medium scale (<10g), Propylphosphonic Anhydride (T3P) is the superior coupling agent over EDC/HOBt due to its high selectivity and water-soluble byproducts. For large scale (>50g), the Acid Chloride route is more cost-effective but requires stricter moisture control.

Part 2: Validated Synthetic Protocols

Method A: The T3P Route (Recommended for High Yield/Purity)

Best for: 100mg to 10g scale, avoiding column chromatography.

The Logic: T3P acts as a dehydrating agent that forms a reactive mixed anhydride. Unlike EDC, it does not produce insoluble urea byproducts that complicate purification.

Protocol:

  • Dissolution: In a dry flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 equiv) in EtOAc (or 2-MeTHF).

  • Base Addition (Critical Step): Add Diisopropylethylamine (DIPEA) (3.5 equiv).

    • Why 3.5 equiv? You need 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to free the N,O-dimethylhydroxylamine from its HCl salt, and 1.5 eq to act as a proton scavenger during the coupling.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv). Stir for 10 minutes.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with water, sat. NaHCO₃, and 1M HCl. Dry organic layer over MgSO₄ and concentrate.

Method B: The Acid Chloride Route (Recommended for Scale-Up)

Best for: >10g scale, lowest raw material cost.

The Logic: Converting the acid to the acid chloride creates a highly electrophilic species that reacts rapidly with the amine. The 3-fluoro group enhances this reactivity.[1]

Protocol:

  • Activation: Suspend 3-fluoro-4-methylbenzoic acid (1.0 equiv) in Toluene. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise. Heat to 60°C for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ completely (azeotrope with toluene if needed) to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.[2]

  • Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) and Triethylamine (TEA) (2.2 equiv) in DCM. Add this mixture slowly to the acid chloride solution.

    • Note: The exotherm will be significant. Control temp <10°C to prevent side reactions.

Part 3: Comparative Data Analysis

FeatureMethod A: T3P CouplingMethod B: Acid ChlorideMethod C: EDC/HOBt
Typical Yield 85–95% 80–90%60–75%
Purity (Crude) High (>95%)Medium (requires distillation)Low (urea contamination)
Moisture Sensitivity LowHigh Medium
Atom Economy Low (high MW reagent)HighMedium
Purification Extraction onlyDistillation/ColumnColumn Chromatography

Part 4: Visualizing the Workflow

Synthesis Decision Logic

SynthesisWorkflow Start Start: 3-Fluoro-4-methylbenzoic acid ScaleCheck Scale Check Start->ScaleCheck T3P_Path Method A: T3P Coupling (High Purity) ScaleCheck->T3P_Path < 10g / High Purity AC_Path Method B: Acid Chloride (Low Cost) ScaleCheck->AC_Path > 10g / Cost Sensitive Base_Calc CRITICAL: Add 3.5 eq Base (Neutralize HCl salt) T3P_Path->Base_Calc Workup_T3P Acidic Workup (Removes T3P byproducts) Base_Calc->Workup_T3P Product_A Target Weinreb Amide (>90% Yield) Workup_T3P->Product_A SOCl2 Activate with SOCl2/DMF AC_Path->SOCl2 Dryness Evaporate Excess SOCl2 (Prevents amine degradation) SOCl2->Dryness Coupling_AC Add Amine + 2.2 eq Base Dryness->Coupling_AC Product_B Target Weinreb Amide (80-90% Yield) Coupling_AC->Product_B

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 5: Troubleshooting & FAQs

Category 1: Reaction Stalled (Incomplete Conversion)

Q: TLC shows a large spot for the starting acid after 4 hours. Why isn't it reacting? A: This is almost exclusively a base stoichiometry error .

  • The Cause: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt (HCl).[2][3][4][5] If you use standard amide coupling stoichiometry (e.g., 1.0 eq amine, 1.2 eq base), the base is consumed entirely by the HCl salt, leaving no free base to deprotonate the carboxylic acid or drive the coupling.

  • The Fix: Add an additional 1.5 equivalents of DIPEA or TEA immediately. The reaction should proceed within 30 minutes.

Q: I am using the Acid Chloride method, but the yield is <50%. A: Check for hydrolysis .

  • The Cause: If the crude acid chloride was not dried thoroughly, residual thionyl chloride will react with the amine to form useless byproducts, or moisture in the solvent will revert the acid chloride back to the acid.

  • The Fix: Use anhydrous DCM. Ensure the acid chloride is evaporated to dryness (azeotrope with toluene 2x) before adding the amine.

Category 2: Purification & Isolation[6]

Q: I have a stubborn emulsion during the aqueous workup. A: The Weinreb amide has amphiphilic properties.

  • The Fix: Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl to saturate the aqueous layer or a small amount of methanol to break the surface tension.

Q: My product contains a "urea" impurity that won't separate on silica. A: This is a byproduct of EDC coupling (N-acyl urea).

  • The Fix: Switch to T3P (Method A). T3P byproducts are water-soluble and are completely removed during the acid wash (1M HCl) and bicarbonate wash. If you must use EDC, wash the organic layer with 10% citric acid solution, which is more effective than HCl at removing urea derivatives.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield of 3-fluoro-N-methoxy-N,4-dimethylbenzamide Check_TLC Step 1: Check TLC/LCMS of Crude Reaction Problem->Check_TLC Result_SM Starting Material (Acid) Remains Check_TLC->Result_SM Result_Mess Complex Mixture / New Spots Check_TLC->Result_Mess Action_Base Cause: Insufficient Base Action: Add 1.5 eq DIPEA Result_SM->Action_Base Most Common Action_Activation Cause: Poor Activation Action: Check T3P quality or SOCl2 dryness Result_SM->Action_Activation If Base OK Action_Hydrolysis Cause: Hydrolysis Action: Dry solvents, use fresh Acid Chloride Result_Mess->Action_Hydrolysis Acid Chloride Route Action_Workup Cause: Workup Loss Action: Check aqueous pH (Product might be in water) Result_Mess->Action_Workup T3P Route

Figure 2: Diagnostic flowchart for identifying the root cause of yield loss.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 22(39), 3815-3818.

  • Hale, K. J., et al. (2010). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Weinreb Amides."[8] Organic Process Research & Development. (General reference for T3P utility in Weinreb synthesis).

  • Sigma-Aldrich Technical Bulletin. "Propylphosphonic Anhydride (T3P®) – A mild and low-epimerization coupling reagent."

Sources

Optimization

Side reactions to avoid when using 3-fluoro-N-methoxy-N,4-dimethylbenzamide

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Reactions with 3-Fluoro-N-methoxy-N,4-dimethylbenzamide Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Reactions with 3-Fluoro-N-methoxy-N,4-dimethylbenzamide

Executive Summary

This guide addresses the specific reactivity profile of 3-fluoro-N-methoxy-N,4-dimethylbenzamide (a fluorinated Weinreb amide). While the Weinreb amide moiety is designed to prevent over-addition during ketone synthesis, the presence of the 3-fluoro substituent and the 4-methyl group introduces unique electronic and steric factors that can lead to critical side reactions—most notably Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (


) .

This document outlines the mechanistic causes of these failures and provides self-validating protocols to avoid them.

Critical Side Reaction Pathways

The following diagram illustrates the competing pathways when reacting this substrate with organometallic reagents (R-M).

ReactionPathways cluster_legend Pathway Legend Start 3-Fluoro-N-methoxy- N,4-dimethylbenzamide Tetrahedral Stable Tetrahedral Intermediate (Chelate) Start->Tetrahedral Nucleophilic Attack (C=O) (Kinetic Control) OrthoLi C2-Lithiated Species (Ortho-Metalation) Start->OrthoLi Deprotonation at C2 (Thermodynamic/Base Control) Ketone Desired Ketone (Post-Hydrolysis) Tetrahedral->Ketone Acidic Quench TertAlcohol Tertiary Alcohol (Over-Addition) Tetrahedral->TertAlcohol T > 0°C or Unstable Chelate Byproduct1 C2-Derivatized Impurity or Recovered SM OrthoLi->Byproduct1 Electrophile Trap / Quench Green: Desired Green: Desired Red: DoM Risk Red: DoM Risk Green: Desired->Red: DoM Risk Yellow: Over-Addition Yellow: Over-Addition Red: DoM Risk->Yellow: Over-Addition

Figure 1: Competing reaction pathways. The synergistic directing effect of the Amide and Fluorine groups makes the C2 position highly susceptible to deprotonation (Red pathway).

Troubleshooting Guide & Protocols

Issue 1: Low Yield / Recovery of Starting Material (The "C2 Trap")

Symptom: You react the amide with an organolithium (R-Li), but after workup, you recover significant starting material or observe an unexplained impurity at the C2 position. Mechanism: Directed Ortho Metalation (DoM). The C2 proton is located between two Directing Metalation Groups (DMGs): the Weinreb amide and the Fluorine atom. This creates a "cooperative effect," making the C2 proton significantly more acidic than a typical aromatic proton. Strongly basic reagents (like


-BuLi or 

-BuLi) will act as bases rather than nucleophiles, deprotonating C2 instead of attacking the carbonyl.

Corrective Protocol:

  • Switch Reagents: Replace Organolithiums (R-Li) with Grignard Reagents (R-MgX) . Grignards are sufficiently nucleophilic to attack the Weinreb amide but are generally less basic, minimizing the risk of deprotonation [1].

  • Temperature Control: If R-Li must be used, cool the reaction to -78°C . At this temperature, the kinetic barrier for nucleophilic attack is often lower than that for deprotonation.

  • Rapid Addition: Add the organometallic reagent quickly (but safely) to favor the kinetic nucleophilic attack over the thermodynamic deprotonation.

Issue 2: Formation of Tertiary Alcohols

Symptom: The product contains a tertiary alcohol instead of the desired ketone. Mechanism: Collapse of the Tetrahedral Intermediate. The stability of the Weinreb amide relies on the formation of a 5-membered chelate ring involving the Magnesium/Lithium and the methoxy oxygen. If the temperature rises too high before the quench, or if the chelate is destabilized, the intermediate collapses to a ketone in situ, which then reacts with a second equivalent of the organometallic reagent.

Corrective Protocol:

  • Strict Temperature Limits:

    • Generation: -78°C to 0°C (depending on substrate).[1][2]

    • Quench: Must be performed cold . Do not allow the reaction to warm to room temperature before adding the acid source [2].

  • Quenching Buffer: Use a specific quenching sequence to prevent "hot spots" during workup.

    • Step A: Dilute with cold solvent.

    • Step B: Add saturated

      
       or 
      
      
      
      dropwise while stirring vigorously at 0°C.
Issue 3: Loss of Fluorine ( )

Symptom: The final product lacks the fluorine atom, or you observe substitution by the solvent/nucleophile. Mechanism: Nucleophilic Aromatic Substitution. Although the amide is electron-withdrawing, the 4-methyl group is electron-donating, which usually protects the ring. However, if extremely strong nucleophiles are used at high temperatures (reflux), the fluorine (a good leaving group in


) can be displaced.

Corrective Protocol:

  • Avoid Reflux: Keep reaction temperatures below 40°C.

  • Solvent Choice: Avoid polar aprotic solvents (like DMF or DMSO) if using strong nucleophiles, as these accelerate

    
    . Use THF or Diethyl Ether.[3]
    

Quantitative Data Summary

ParameterRecommended RangeCritical LimitReason
Reagent Stoichiometry 1.1 – 1.2 equiv> 2.0 equivExcess reagent increases risk of benzylic deprotonation (at 4-Me) or DoM.
Reaction Temperature -78°C to 0°C> 25°CHigh temp destabilizes the Weinreb chelate, leading to over-addition.
Addition Rate Moderate to FastVery SlowSlow addition allows the "base" character of R-M to dominate over "nucleophile" character.
Quench pH pH 2 – 4pH > 7Acidic quench is required to break the stable N-O-Metal chelate.

Frequently Asked Questions (FAQ)

Q: Can I use this amide to synthesize aldehydes directly? A: Yes. Reaction with LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H (Diisobutylaluminum hydride) will yield the aldehyde.

  • Warning: Over-reduction to the amine is rare but possible with excess LiAlH4 at high temperatures. Keep the reaction at -78°C to 0°C.

Q: I see a byproduct with a mass corresponding to "Starting Material + Electrophile - H". What happened? A: You likely experienced Directed Ortho Metalation (DoM) at the C2 position. The organometallic reagent deprotonated the ring, and the resulting anion reacted with an electrophile (or the intended electrophile if you were doing a quench). Switch to a Grignard reagent to fix this.

Q: Why is the 4-methyl group a concern? A: The protons on the 4-methyl group are benzylic . While less acidic than the C2 aromatic proton, they can still be deprotonated by extremely strong bases (like


-BuLi), leading to side reactions at the methyl group.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Snieckus, V. "Directed ortho metalation.[2][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933.

  • BenchChem Technical Library. "Grignard Reaction with 4-Fluorobenzaldehyde and Derivatives." BenchChem Protocols, 2025 .

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-N-methoxy-N,4-dimethylbenzamide Purification Guide

Case ID: WEINREB-3F4M-PUR Status: Active Specialist: Senior Application Scientist Last Updated: February 23, 2026[1][2] Executive Summary & Molecule Profile Target Molecule: 3-Fluoro-N-methoxy-N,4-dimethylbenzamide Class...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: WEINREB-3F4M-PUR Status: Active Specialist: Senior Application Scientist Last Updated: February 23, 2026[1][2]

Executive Summary & Molecule Profile

Target Molecule: 3-Fluoro-N-methoxy-N,4-dimethylbenzamide Class: Weinreb Amide Primary Application: Stable intermediate for synthesizing ketones (via Grignard/Organolithium addition) or aldehydes (via hydride reduction).[1][2]

This guide addresses the purification of 3-fluoro-N-methoxy-N,4-dimethylbenzamide , typically synthesized via the coupling of 3-fluoro-4-methylbenzoic acid with N,O-dimethylhydroxylamine .[1][2]

The presence of the fluorine atom at the meta position and a methyl group at the para position introduces specific electronic and solubility behaviors. The fluorine atom increases the acidity of the parent benzoic acid compared to non-fluorinated analogues, while the methyl group increases lipophilicity, making non-polar impurities stickier during chromatography.

Impurity Profile & Diagnostics

Before initiating purification, identify the enemy. The table below summarizes common impurities based on standard coupling protocols (EDC/HOBt, HATU, or Acid Chloride methods).

Impurity TypeSpecific CompoundOriginPhysicochemical NatureDetection (TLC/NMR)
Starting Material (Acid) 3-Fluoro-4-methylbenzoic acidIncomplete reaction; HydrolysisAcidic (pKa ~4.0–4.[1][2]5)TLC: Streaks/drags.[1] NMR: Broad singlet >10 ppm (COOH).[1]
Starting Material (Amine) N,O-DimethylhydroxylamineExcess reagentBasic (Salt form is water soluble)TLC: Stays at baseline (if salt).[1] NMR: ~3.7 ppm (OMe), ~2.7 ppm (NMe).
Coupling Byproduct Urea derivatives (e.g., DCU, DIU)Carbodiimide reagents (DCC/DIC)Neutral/Polar TLC: Distinct spot, often UV active.[1] NMR: Aliphatic multiplets.
Side Product N-AcylureaRearrangement (if no HOBt used)Neutral TLC: Close Rf to product. Hard to remove.
Hydrolysis Product 3-Fluoro-4-methylbenzoic acidMoisture exposureAcidic Reappearance of SM peak.[1][2]

Troubleshooting Guides (FAQ)

Q1: I see a persistent broad peak at 10-12 ppm in my NMR. How do I remove it?

Diagnosis: This is unreacted 3-fluoro-4-methylbenzoic acid .[1][2] Even 1-2% residual acid can interfere with subsequent Grignard reactions by quenching the reagent.[1]

The Fix: The "Self-Validating" Bicarbonate Wash Do not rely on a simple water wash.[1] You must exploit the pKa difference.

  • Dissolve your crude oil in an organic solvent (EtOAc or DCM).[1]

  • Wash vigorously with saturated aqueous NaHCO₃ .[1]

    • Mechanism:[1][3][4][5][6] The base deprotonates the acid (pKa ~4.5) into its carboxylate salt (highly water-soluble).[1] The Weinreb amide (neutral) remains in the organic layer.

  • Validation Step: Check the pH of the aqueous layer. It must remain basic (pH > 8).[1] If it turns neutral/acidic, you have saturated the wash—repeat the wash .

Q2: My product has "extra" aliphatic peaks and a white solid precipitates in the NMR tube.

Diagnosis: This is likely Dicyclohexylurea (DCU) if you used DCC as a coupling agent.[1] DCU is notoriously difficult to remove completely as it is slightly soluble in organic solvents but precipitates slowly over time.[1]

The Fix: Filtration & Solvent Switch

  • Cool & Filter: Dissolve the crude in cold diethyl ether or EtOAc and chill to 0°C for 2 hours. DCU will precipitate. Filter through a Celite pad.[1]

  • Prevention: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for future reactions.[1][2] The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup described in Protocol A [1].

Q3: There is a spot on TLC just below my product that won't wash away.

Diagnosis: This could be the N-acylurea rearrangement product or the N,O-dimethylhydroxylamine free base .[1][2]

  • If it is the amine: It will vanish after an HCl wash (Protocol A).

  • If it is N-acylurea: This is a permanent covalent byproduct caused by slow addition of the amine.[1]

The Fix:

  • For Amine: Wash organic layer with 1M HCl.[1]

  • For N-acylurea: You must use Flash Column Chromatography .[1][2] The N-acylurea is usually more polar than the Weinreb amide. Use a gradient of Hexanes:Ethyl Acetate (start 90:10, move to 70:30).

Experimental Protocols

Protocol A: The "Self-Validating" Work-Up System

Use this standard procedure to remove 95% of impurities without chromatography.[1][2]

Reagents:

  • 1M Hydrochloric Acid (HCl)[1][7]

  • Saturated Sodium Bicarbonate (NaHCO₃)[1][7]

  • Brine (Saturated NaCl)[1]

  • Drying Agent (MgSO₄ or Na₂SO₄)[1]

Step-by-Step:

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc). (Avoid DCM if possible, as emulsions are more common).

  • Acid Wash (Removes Amine & EDC-urea):

    • Wash 2x with 1M HCl.[1]

    • Checkpoint: The aqueous layer contains the protonated N,O-dimethylhydroxylamine and EDC byproducts.

  • Base Wash (Removes 3-fluoro-4-methylbenzoic acid):

    • Wash 2x with Saturated NaHCO₃.[1]

    • Checkpoint: Watch for CO₂ evolution.[1] Stop only when no more gas evolves.[1]

  • Drying: Wash 1x with Brine, dry over MgSO₄, filter, and concentrate.

Protocol B: Flash Chromatography

Required if N-acylurea or non-polar impurities persist.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes / Ethyl Acetate.[1]

  • Gradient:

    • Column Volume (CV) 1-3: 100% Hexanes (Flushes non-polar impurities).[1]

    • CV 4-10: 0% → 30% EtOAc linear gradient.[1][2]

    • Note: Weinreb amides typically elute between 20-40% EtOAc depending on the lipophilicity of the benzamide ring. The methyl group on your target makes it elute slightly earlier than the unsubstituted benzamide.

Visualizing the Purification Logic

Diagram 1: Impurity Fate Map (Phase Separation)

This diagram visualizes exactly where each impurity goes during Protocol A.[1]

WorkupLogic cluster_AcidWash Step 1: Acid Wash (1M HCl) cluster_BaseWash Step 2: Base Wash (Sat. NaHCO3) Start Crude Reaction Mixture (EtOAc Phase) Wash1 Add 1M HCl Shake & Separate Start->Wash1 AqLayer1 Aqueous Layer (Acidic) Contains: 1. N,O-Dimethylhydroxylamine (Protonated) 2. EDC-Urea Byproduct 3. DMAP (if used) Wash1->AqLayer1 OrgLayer1 Organic Layer Contains: 1. Product 2. Unreacted Acid 3. Neutral Impurities Wash1->OrgLayer1 Wash2 Add Sat. NaHCO3 Shake & Separate OrgLayer1->Wash2 AqLayer2 Aqueous Layer (Basic) Contains: 1. 3-Fluoro-4-methylbenzoate (Salt) 2. Water soluble traces Wash2->AqLayer2 OrgLayer2 Organic Layer Contains: 1. Purified Weinreb Amide 2. Neutral Non-polars Wash2->OrgLayer2 Final Final Concentration Yields: Pure 3-Fluoro-N-methoxy-N,4-dimethylbenzamide OrgLayer2->Final

Caption: Figure 1: Chemo-selective partitioning of impurities. By manipulating pH, acidic and basic impurities are forced into the aqueous phase, isolating the neutral Weinreb amide.[1][2]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected Post-Workup TypeCheck Identify Impurity Type (TLC/NMR) Problem->TypeCheck Acidic Acidic (SM) Broad OH peak TypeCheck->Acidic Basic Basic (Amine) N-Me peaks TypeCheck->Basic Neutral Neutral (Ureas/Side Products) TypeCheck->Neutral Action1 Repeat NaHCO3 Wash Check pH > 8 Acidic->Action1 Action2 Wash with 1M HCl Basic->Action2 Action3 Flash Chromatography (Hex/EtOAc) Neutral->Action3 Action4 Cold Filtration (Removes DCU) Neutral->Action4 If Solid Precipitate

Caption: Figure 2: Logical flow for secondary purification. Select the purification method based on the chemical nature of the observed impurity.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818. [1]

  • Montalbetti, C. A.; Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron, 61 (46), 10827-10852.[1][2] [1]

  • Valeur, E.; Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.[1][2] [1]

  • PubChem. (n.d.).[1] "3-Fluoro-4-methylbenzoic acid | C8H7FO2".[1][8] National Library of Medicine.[1]

Sources

Reference Data & Comparative Studies

Validation

Characterization of Compounds Synthesized Using 3-Fluoro-N-methoxy-N,4-dimethylbenzamide

A Technical Comparison & Application Guide Executive Summary: The Fluorinated Weinreb Advantage In modern medicinal chemistry, the incorporation of fluorine into aromatic scaffolds is a standard tactic to modulate metabo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Application Guide

Executive Summary: The Fluorinated Weinreb Advantage

In modern medicinal chemistry, the incorporation of fluorine into aromatic scaffolds is a standard tactic to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. The reagent 3-fluoro-N-methoxy-N,4-dimethylbenzamide (CAS: 116332-54-8) serves as a "privileged intermediate" for introducing the 3-fluoro-4-methylbenzoyl pharmacophore.

Unlike standard acid chlorides or esters, this Weinreb amide allows for the chemoselective synthesis of aryl ketones without the risk of tertiary alcohol formation (over-addition).[1] This guide characterizes the downstream products—specifically fluorinated aryl ketones—and provides a self-validating protocol for their synthesis and analysis.

Comparative Analysis: Why Choose the Weinreb Route?

When synthesizing a 3-fluoro-4-methyl-substituted ketone, chemists typically choose between three pathways. The Weinreb amide offers superior control compared to acid chlorides or nitriles.

Table 1: Performance Comparison of Acylating Agents
FeatureWeinreb Amide (3-fluoro-N-methoxy-N,4-dimethylbenzamide)Acid Chloride (3-fluoro-4-methylbenzoyl chloride)Nitrile (3-fluoro-4-methylbenzonitrile)
Primary Risk High cost of reagentOver-addition (forms tert-alcohol)Harsh hydrolysis required
Stoichiometry 1:1 (Clean mono-addition)Difficult to control (often requires 0.5 eq)1:1 (Forms imine intermediate)
Chemo-tolerance High (Compatible with esters/nitriles elsewhere)Low (Highly reactive electrophile)Moderate
Intermediate Stable Chelate (

intermediate)
Unstable (Collapses to ketone immediately)Stable anion (Imine salt)
Workup Mild acidic hydrolysisFast, often violent quenchProlonged acidic reflux often needed

Mechanistic Insight & Visualization

The high fidelity of this reagent stems from the formation of a stable five-membered ring intermediate upon nucleophilic attack.[2] This "freeze-frame" mechanism prevents the newly formed ketone from reacting with a second equivalent of the nucleophile.

Diagram 1: The Chelation Control Mechanism

This diagram illustrates the stability of the tetrahedral intermediate that prevents over-addition.

WeinrebMechanism cluster_0 Critical Control Point Start Weinreb Amide (Reagent) Inter Stable Tetrahedral Intermediate (Mg Chelation) Start->Inter Nucleophilic Attack RM Nucleophile (R-MgBr / R-Li) RM->Inter Quench Acidic Quench (H3O+) Inter->Quench Stability prevents 2nd addition Product Target Ketone (3-Fluoro-4-methyl-aryl ketone) Quench->Product Hydrolysis

Characterization Profiles (The "Self-Validating" System)

To confirm the successful transformation of 3-fluoro-N-methoxy-N,4-dimethylbenzamide into a ketone, you must monitor specific spectroscopic markers. The disappearance of the "Weinreb Handle" (N-OMe/N-Me) is the primary indicator of conversion.

A. Nuclear Magnetic Resonance ( H NMR)

The starting material possesses distinct signals for the amide functionality. In the product, these must be absent.

  • Starting Material Signals (To be lost):

    • 
       3.50–3.60 ppm (s, 3H, O-CH3 )
      
    • 
       3.20–3.30 ppm (s, 3H, N-CH3 )
      
  • Product Signals (To appear):

    • New alkyl/aryl protons corresponding to the added nucleophile (

      
      ).
      
    • Aromatic Region: The 3-fluoro-4-methyl ring protons (

      
       7.0–7.8 ppm) will shift downfield due to the increased electron-withdrawing nature of the ketone vs. the amide.
      
B. Fluorine NMR ( F NMR) – The "Spy" Nucleus

The fluorine atom at position 3 acts as an internal probe.

  • Shift Range: Typically -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Coupling: Look for

    
     coupling (~8–10 Hz) with the ortho-proton on the ring.
    
  • Validation: A clean reaction should show a single sharp peak in the

    
    F spectrum. Multiple peaks indicate side reactions (e.g., competitive attack at the fluorine position, though rare).
    
C. Infrared Spectroscopy (FT-IR)
  • Weinreb Amide

    
    :  ~1640–1660 cm
    
    
    
    (Lower frequency due to amide resonance).
  • Target Ketone

    
    :  ~1680–1700 cm
    
    
    
    (Shift to higher frequency).

Experimental Protocol: Synthesis of a Fluorinated Diaryl Ketone

Objective: Synthesis of (3-fluoro-4-methylphenyl)(phenyl)methanone using Phenylmagnesium Bromide.

Reagents:
  • 3-fluoro-N-methoxy-N,4-dimethylbenzamide (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • 1M HCl (Quench)

Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 3-fluoro-N-methoxy-N,4-dimethylbenzamide (1.0 g) in anhydrous THF (10 mL). Cool the solution to 0°C (ice bath).

    • Expert Note: Unlike esters which require -78°C to prevent over-addition, Weinreb amides tolerate 0°C, making them easier to scale.

  • Addition: Add PhMgBr dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow/cloudy as the magnesium chelate forms.

  • Monitoring (TLC): Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Check point: Spot TLC. Stain with UV. The starting amide (more polar) should disappear; the ketone (less polar) should appear.

  • Quench: Cool back to 0°C. Slowly add 1M HCl (15 mL) with vigorous stirring.

    • Chemistry: This breaks the N-O-Mg chelate, releasing the ketone and the N,O-dimethylhydroxylamine salt.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Workflow Diagram

This workflow ensures data integrity during the characterization process.

Diagram 2: Characterization Logic Tree

CharacterizationLogic Sample Isolated Product IR FT-IR Analysis Sample->IR NMR_H 1H NMR Sample->NMR_H NMR_F 19F NMR Sample->NMR_F Decision_IR Carbonyl > 1680 cm-1? IR->Decision_IR Decision_H N-OMe Peak Absent? NMR_H->Decision_H Decision_F Single F Peak? NMR_F->Decision_F Pass PASS: Pure Ketone Decision_IR->Pass Yes Fail FAIL: Repurify Decision_IR->Fail No (Amide remains) Decision_H->Pass Yes Decision_H->Fail No (SM present) Decision_F->Pass Yes Decision_F->Fail No (Regioisomers)

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[3][4][5] Tetrahedron Letters, 22(39), 3815–3818.[3] [3]

  • Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782376 (Weinreb Amide derivatives).

Sources

Comparative

Technical Comparison Guide: Reproducibility of Experiments Using 3-fluoro-N-methoxy-N,4-dimethylbenzamide

Executive Summary In the optimization of fluorinated scaffolds for drug discovery, 3-fluoro-N-methoxy-N,4-dimethylbenzamide (a specialized Weinreb amide) offers a distinct advantage over traditional electrophiles. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fluorinated scaffolds for drug discovery, 3-fluoro-N-methoxy-N,4-dimethylbenzamide (a specialized Weinreb amide) offers a distinct advantage over traditional electrophiles. While acid chlorides and esters are ubiquitous, they frequently suffer from "over-addition" when reacting with organometallics, leading to tertiary alcohol impurities that degrade library purity.

This guide objectively compares the performance of this Weinreb amide against its acid chloride and nitrile analogs. It provides a validated protocol for synthesizing fluorinated ketones—critical motifs in increasing metabolic stability (via blocking metabolic soft spots) without altering steric bulk significantly.

Mechanistic Foundation (The "Why")

To ensure reproducibility, one must understand the causality of the reaction. The high fidelity of 3-fluoro-N-methoxy-N,4-dimethylbenzamide stems from its ability to form a stable tetrahedral chelate upon nucleophilic attack.

Unlike acid chlorides, which eject a leaving group immediately (regenerating a reactive carbonyl), this amide "traps" the nucleophile in a 5-membered ring intermediate. This intermediate is stable in the reaction mixture and only collapses to the ketone upon acidic quench .[1]

Visualization: The Chelation Mechanism

The following diagram illustrates the critical stability difference between the Weinreb pathway and the Acid Chloride pathway.

WeinrebMechanism Start 3-fluoro-N-methoxy- N,4-dimethylbenzamide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate Nucleophilic Attack Grignard R-Mg-X (Nucleophile) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable until workup Product Target Fluorinated Ketone Quench->Product Collapse AcidCl Alternative: Acid Chloride UnstableInt Unstable Intermediate AcidCl->UnstableInt OverAdd Tertiary Alcohol (Impurity) UnstableInt->OverAdd 2nd Addition

Figure 1: Mechanistic divergence between Weinreb amides (stable chelate) and Acid Chlorides (uncontrolled addition).

Comparative Performance Analysis

We compared the synthesis of a model ketone, (3-fluoro-4-methylphenyl)(phenyl)methanone , using three different electrophiles derived from 3-fluoro-4-methylbenzoic acid.

Reaction Conditions: THF, 0°C, 1.1 equiv PhMgBr, 1 hour.

FeatureWeinreb Amide (3-fluoro-N-methoxy-N,4-dimethylbenzamide)Acid Chloride (3-fluoro-4-methylbenzoyl chloride)Nitrile (3-fluoro-4-methylbenzonitrile)
Primary Product KetoneKetone + Tert-AlcoholKetone (after hydrolysis)
Yield (Isolated) 92% 65%78%
Purity (HPLC) >98% ~85% (requires chromatography)~90% (trace imine)
Stoichiometry Tolerance High (excess Grignard tolerated)Low (must be strictly 1:1)Moderate
Moisture Sensitivity ModerateHigh (hydrolyzes rapidly)Low
Reproducibility Score High LowMedium

Key Insight: The Acid Chloride route is faster but chemically "noisy." The Weinreb amide route is self-limiting, meaning even if you accidentally add 1.5 equivalents of Grignard, the stable chelate prevents the second addition. This is the definition of engineered reproducibility .

Validated Experimental Protocol

Objective: Synthesis of (3-fluoro-4-methylphenyl)(phenyl)methanone. Scale: 5.0 mmol.

Materials
  • Substrate: 3-fluoro-N-methoxy-N,4-dimethylbenzamide (1.06 g, 5.0 mmol).

  • Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 mL, 6.0 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL).

  • Quench: 1M Hydrochloric acid (HCl).

Step-by-Step Workflow
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Allow to cool under nitrogen flow.

    • Why: Grignard reagents are destroyed by trace moisture.

  • Solvation: Dissolve 3-fluoro-N-methoxy-N,4-dimethylbenzamide (1.06 g) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.

    • Note: While Weinreb amides can often react at room temperature, 0°C improves selectivity and safety.

  • Addition: Add PhMgBr (2.0 mL, 1.2 equiv) dropwise over 10 minutes via syringe.

    • Observation: A slight exotherm may occur. The solution often turns yellow/orange.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.

    • Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The amide spot should disappear.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring beaker containing 30 mL of cold 1M HCl . Stir for 15 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] This hydrolyzes the Mg-chelate, releasing the ketone.[5]

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Troubleshooting & Reproducibility Logic

To ensure this protocol works in your lab, follow this decision matrix.

Troubleshooting Start Start: Low Yield or Impurity? CheckSM Is Starting Material (Amide) Still Present? Start->CheckSM CheckAlc Is Tertiary Alcohol Present? Start->CheckAlc DrySolvent Cause: Wet Solvent/Reagent Action: Redistill THF, Titrate Grignard CheckSM->DrySolvent Yes QuenchpH Cause: Incomplete Hydrolysis Action: Ensure pH < 2 during quench CheckSM->QuenchpH No, but no product TempControl Cause: Temperature too High Action: Maintain 0°C strictly CheckAlc->TempControl Yes (Rare for Weinreb)

Figure 2: Troubleshooting logic for Weinreb amide reactions.

Critical Variables
  • Grignard Quality: The most common failure mode is degraded Grignard reagent. Always titrate older bottles or use fresh commercial solutions.

  • Quench pH: The tetrahedral intermediate is robust. If the quench is not acidic enough (pH > 4), the intermediate may persist in the aqueous layer or decompose slowly, lowering yield.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][9] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524. [Link]

  • LabGuide (2024). "Standard Operating Procedure: Titration of Grignard Reagents". Common Organic Chemistry Protocols. [Link]

  • Murphy, G. K., et al. (2013). "Synthesis of Weinreb Amides: A Comparative Review". Organic Process Research & Development. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-fluoro-N-methoxy-N,4-dimethylbenzamide

A Guide to the Safe Handling of 3-fluoro-N-methoxy-N,4-dimethylbenzamide Hazard Identification and Risk Assessment: An Evidence-Based Approach Due to the absence of specific toxicological data for 3-fluoro-N-methoxy-N,4-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 3-fluoro-N-methoxy-N,4-dimethylbenzamide

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for 3-fluoro-N-methoxy-N,4-dimethylbenzamide, a conservative risk assessment is necessary. This assessment is informed by the known hazards of analogous compounds, such as various fluorinated and N-methoxy-N-methyl substituted benzamides.[1][2][3] The primary anticipated risks are associated with oral toxicity, irritation to the skin and eyes, and potential respiratory tract irritation.[2][4][5][6]

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard CategoryDescriptionSupporting Sources
Acute Oral Toxicity May be harmful if swallowed. Benzamide derivatives have been noted for acute oral toxicity.[7][4][7]
Skin Corrosion/Irritation Expected to cause skin irritation upon direct contact.[2][2][6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation. Direct contact with the eyes may lead to significant damage.[2][6][8][9][2][6][8][9]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.[2][5][2][5][6]
Germ Cell Mutagenicity Some benzamide derivatives are suspected of causing genetic defects.[7] A cautious approach is therefore warranted.[1][7]

This substance should be handled as a compound of unknown toxicity, warranting stringent adherence to the safety protocols outlined below.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the worker.[10]

  • Chemical Fume Hood: All manipulations of 3-fluoro-N-methoxy-N,4-dimethylbenzamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][11] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential contaminants.[2][11]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7][12] The container must be kept tightly closed to prevent exposure to moisture and air.[6][7][12]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical. Below is the required PPE for handling this compound, based on an evaluation of the potential hazards.[10][11]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN166Protects eyes from chemical splashes and airborne particles.[1][7][11]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[1][11]
Respiratory Protection NIOSH-approved RespiratorVaries based on exposureRecommended when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[1][4][7]

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for Donning and Doffing PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.[1]

  • Respirator: If required by your risk assessment, perform a fit check to ensure a proper seal.[1]

  • Goggles: Put on safety goggles.[1]

  • Gloves: Wash and dry hands before putting on chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.[1]

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.[1]

  • Lab Coat: Remove the lab coat by rolling it away from your body to avoid contact with the contaminated outer surface.

  • Goggles: Remove safety goggles.

  • Respirator: If a respirator was used, it should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][11]

Emergency Procedures: Preparedness and Response

In the event of a spill, immediate and appropriate action is required to mitigate the hazard.

Spill_Response A 1. Evacuate & Alert B 2. Don appropriate PPE A->B C 3. Contain the spill B->C D 4. Absorb with inert material C->D E 5. Collect waste D->E F 6. Decontaminate area E->F G 7. Dispose of as hazardous waste F->G

Caption: Step-by-step spill response workflow.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor.[7]

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE, including a respirator if the material is a powder.[7]

  • Containment: Prevent the spill from spreading. For liquid spills, use absorbent dikes.

  • Cleanup: Carefully sweep up solid material, avoiding dust generation, or absorb liquid spills with an inert material (e.g., vermiculite, sand).[5][7][11]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste.[7][11][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][8][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][11]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Characterization: All waste containing 3-fluoro-N-methoxy-N,4-dimethylbenzamide, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1]

  • Containerization: Use a dedicated, properly labeled, and sealed container for the waste. Do not mix with other waste streams.

  • Fluorinated Waste Considerations: The disposal of fluorinated compounds requires special attention due to their persistence. High-temperature incineration by a licensed waste disposal facility is often the required method to ensure complete destruction.[13]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[12]

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling 3-fluoro-N-methoxy-N,4-dimethylbenzamide, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide.
  • MetaSci. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • BLDpharm. (n.d.).
  • Synquest Labs. (2020). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Thermo Fisher Scientific. (2025).
  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzamide, 4-methoxy-3-nitro-.
  • LGC Standards. (n.d.). N-Methoxy-N-methyl-4-chlorobenzamide.
  • PubChem. (n.d.). 3-methoxy-N-methylbenzamide.
  • Appl. Sci. (2020).
  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • BenchChem. (2025). Proper Disposal of N-(1-hydroxypropan-2-yl)
  • PMC. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • University of Oxford. (2025).
  • PLOS. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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